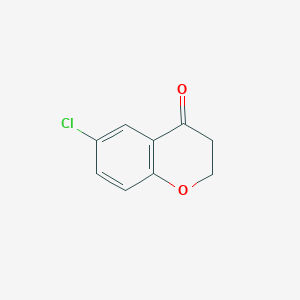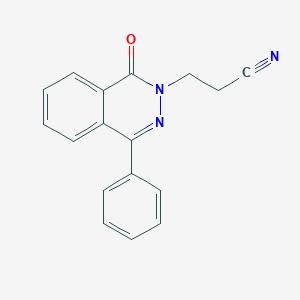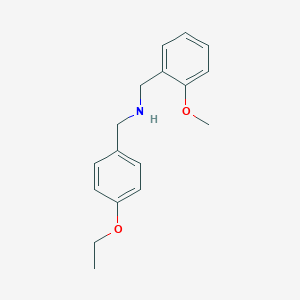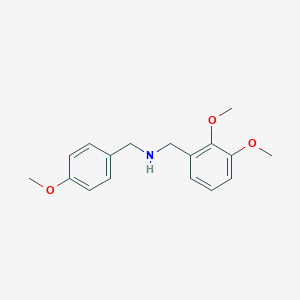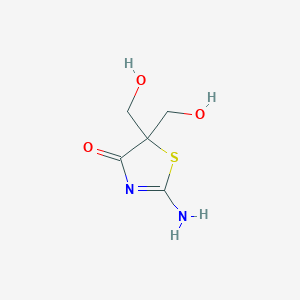
2-(3,4-dichlorophenyl)-1H-benzimidazole
Descripción general
Descripción
“2-(3,4-dichlorophenyl)-1H-benzimidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring that has two non-adjacent nitrogen atoms. The 3,4-dichlorophenyl group indicates that there are two chlorine atoms attached to the phenyl ring at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzimidazole core with a 3,4-dichlorophenyl group attached at the 2nd position of the benzimidazole. The presence of the dichlorophenyl group would likely have a significant impact on the physical and chemical properties of the molecule, including its reactivity, polarity, and potential biological activity .
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitory and Antioxidant Activities : Derivatives of 2-(3,4-dichlorophenyl)-1H-benzimidazole were synthesized and found to inhibit α-glucosidase and possess antioxidant activities, indicating potential for diabetes management and oxidative stress reduction (Menteşe, Yılmaz, & Baltaş, 2020).
Anti-HIV Activity : Certain 1H,3H-thiazolo[3,4-a]benzimidazole derivatives, synthesized from this compound, demonstrated significant anti-HIV activity in vitro, indicating potential in HIV/AIDS treatment research (Chimirri et al., 1991).
Antimicrobial Activity : N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines, which include a 3,4-dichlorophenyl group, displayed potent antimicrobial activity against various bacteria and fungi (Göker, Alp, & Yıldız, 2005).
Enterovirus Replication Inhibition : A study reported that thiazolobenzimidazole derivatives, related to this compound, inhibited enterovirus replication, suggesting potential applications in treating diseases caused by enteroviruses (De Palma et al., 2008).
Corrosion Inhibition : New benzimidazole derivatives, including this compound, were investigated for their corrosion inhibition potential on mild steel in acidic conditions, showing promise for industrial applications (Rouifi et al., 2020).
Anticancer Activity : 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles, which include a 4-chlorophenyl group similar to 3,4-dichlorophenyl, exhibited good antitumor activity, suggesting their potential in cancer treatment research (Kalalbandi & Seetharamappa, 2015).
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2-(3,4-dichlorophenyl)-1H-benzimidazole are not clearly established. It’s possible that the compound could influence a variety of pathways, depending on its targets. The downstream effects of these pathway alterations would also depend on the specific cellular context .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects. Further pharmacokinetic studies are needed to fully understand these aspects .
Result of Action
Depending on its targets and mode of action, the compound could potentially influence a variety of cellular processes, leading to diverse outcomes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRQRSXRKCUENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217726 | |
| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67370-32-5 | |
| Record name | 2-(3,4-Dichlorophenyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67370-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067370325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the phenyl and benzimidazole rings in methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate?
A1: The molecule exhibits a twisted conformation. The phenyl and benzimidazole rings are not coplanar, showing a dihedral angle (C—C—C—N torsion angle) of -39.7° between them []. This twist is likely due to steric hindrance between the chlorine atoms on the phenyl ring and the substituents on the benzimidazole ring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


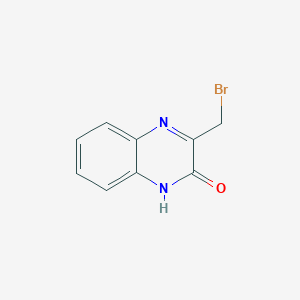
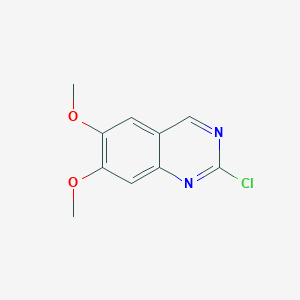

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)



